去乙酰拉索洛肽

描述

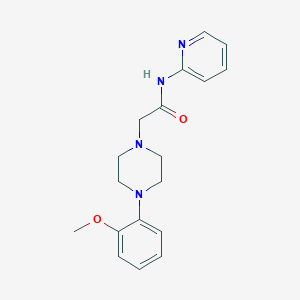

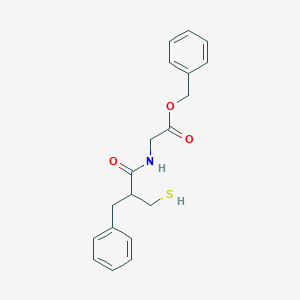

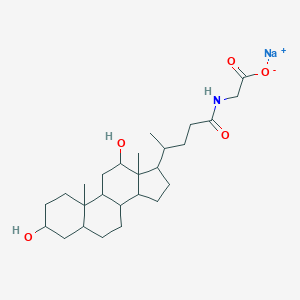

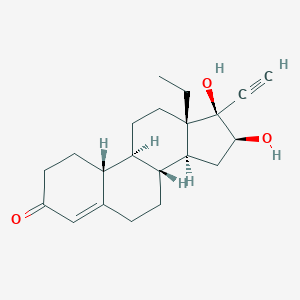

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate is a chemical compound with the molecular formula C19H21NO3S . It has a molecular weight of 343.4 g/mol . The IUPAC name for this compound is benzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate .

Molecular Structure Analysis

The InChI representation of Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate isInChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22) . The Canonical SMILES representation is C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2 . Physical And Chemical Properties Analysis

Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate has several computed properties. It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 9 . The Exact Mass and Monoisotopic Mass of the compound are both 343.12421471 g/mol . The Topological Polar Surface Area is 56.4 Ų . It has a Heavy Atom Count of 24 .科学研究应用

儿童急性腹泻的治疗

去乙酰拉索洛肽以其治疗儿童急性腹泻的疗效而闻名。 它是一种抗分泌剂,可以防止肠道中体液和电解质的流失,而不会影响肠道蠕动 。这种应用意义重大,因为它提供了一种安全有效的方式来管理腹泻,腹泻是儿科人群发病率的主要原因。

用于儿科的口崩片

含有去乙酰拉索洛肽的口崩片 (ODFs) 的开发是儿科药物的一种新方法 。这些薄膜在与唾液接触后迅速崩解,释放药物用于口腔粘膜吸收或吞咽后胃内吸收。这种药物形式对难以吞咽药丸或片剂的儿童尤其有利。

药代动力学研究

去乙酰拉索洛肽的药代动力学研究对于了解其吸收、分布、代谢和排泄至关重要。 研究表明,优化后的拉索洛肽口崩片在比格犬中与商业产品希德拉塞生物等效,表明其在人体中可能具有类似的效果 。

与成膜聚合物的相容性

对去乙酰拉索洛肽与不同成膜聚合物的相容性进行研究对于开发有效的药物递送系统至关重要 。这项研究确保药物在配制成口崩片或其他新型药物递送平台时保持稳定和安全。

安全性和耐受性评估

对去乙酰拉索洛肽的安全性和耐受性进行持续研究至关重要,尤其是在儿童等脆弱人群中。 研究表明,它具有良好的耐受性,与安慰剂相比,不良事件无明显差异 。

作用机制

Target of Action

Deacetyl Racecadotril, also known as Benzyl 2-(2-benzyl-3-mercaptopropanamido)acetate or 2TPS4YR8V8, primarily targets the enzyme neutral endopeptidase (NEP) . NEP is responsible for the breakdown of enkephalins and atrial natriuretic peptide (ANP), which are important for various physiological processes .

Mode of Action

Deacetyl Racecadotril acts as an anti-secretory enkephalinase inhibitor . It inhibits the action of NEP, thereby increasing the exposure to NEP substrates including enkephalins and ANP . This inhibition reduces the secretion of water and electrolytes from the gut without affecting intestinal motility .

Biochemical Pathways

The inhibition of NEP by Deacetyl Racecadotril leads to an increase in the levels of enkephalins and ANP . This results in a decrease in the pathological secretion from the gut, which is a primary pathophysiological mechanism underlying acute diarrhea .

Pharmacokinetics

It is known that upon oral administration, deacetyl racecadotril is rapidly and effectively converted into the active metabolite thiorphan .

Result of Action

The primary molecular effect of Deacetyl Racecadotril is the inhibition of NEP, leading to increased levels of enkephalins and ANP . This results in a reduction of fluid and electrolyte secretion from the gut, effectively treating symptoms of acute diarrhea . In clinical trials, Deacetyl Racecadotril has been shown to be more effective than placebo in reducing the duration of illness and stool output in children with acute diarrhea .

Action Environment

It is known that the drug is well-tolerated and safe, with a tolerability profile similar to that of placebo

属性

IUPAC Name |

benzyl 2-[(2-benzyl-3-sulfanylpropanoyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO3S/c21-18(23-13-16-9-5-2-6-10-16)12-20-19(22)17(14-24)11-15-7-3-1-4-8-15/h1-10,17,24H,11-14H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFABBWTUJCBFQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(CS)C(=O)NCC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

81110-69-2 | |

| Record name | Deacetyl racecadotril | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081110692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DEACETYL RACECADOTRIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TPS4YR8V8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyridin-2-amine](/img/structure/B124110.png)

![7-Ethyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid](/img/structure/B124112.png)